ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate
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Overview
Description
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate is an organic compound with a complex structure that includes a benzodioxine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate with thiazole derivatives under specific conditions. The reaction conditions often involve the use of solvents like acetic acid and reagents such as fuming nitric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Similar structure but lacks the thiazole ring.
Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains a nitro group, which alters its chemical properties.
Uniqueness
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate is unique due to the presence of both the benzodioxine and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-2-20-14(19)10-8-23-15(16-10)17-13(18)9-3-4-11-12(7-9)22-6-5-21-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWDRJIQHOCJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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